molecular formula C10H12ClN3O4 B1442263 tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate CAS No. 240815-74-1

tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate

Cat. No.: B1442263
CAS No.: 240815-74-1
M. Wt: 273.67 g/mol
InChI Key: HPHSUQOLNNGRRD-UHFFFAOYSA-N
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Description

Tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound, in particular, features a pyridine ring substituted with chlorine and nitro groups, as well as a tert-butyl carbamate group.

Scientific Research Applications

Tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate has several scientific research applications, including:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used to study the biological activity of pyridine derivatives, including their potential as enzyme inhibitors.

  • Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyridine ring

  • Nitration: : The initial step involves the nitration of 2-chloropyridine to produce 2-chloro-5-nitropyridine. This reaction is usually carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures.

  • Carbamate Formation: : The next step involves the reaction of 2-chloro-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group on the pyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The nitro group on the pyridine ring can be further oxidized to produce other nitrogen-containing functional groups.

  • Reduction: : The nitro group can also be reduced to an amine group, resulting in the formation of a different compound.

  • Substitution: : The chlorine atom on the pyridine ring can be substituted with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Typical reducing agents include iron and hydrogen gas.

Major Products Formed

  • Oxidation: : Formation of nitroso compounds and other oxidized derivatives.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism by which tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate is similar to other pyridine derivatives, such as tert-Butyl (2-chloropyridin-4-yl)carbamate and tert-Butyl (6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate . its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-8(11)12-5-7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHSUQOLNNGRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700572
Record name tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240815-74-1
Record name tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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